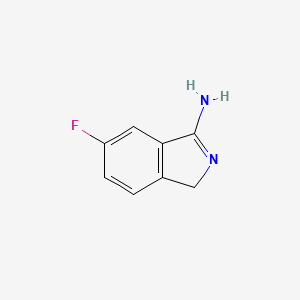

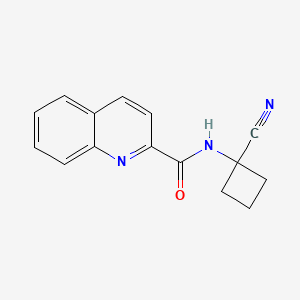

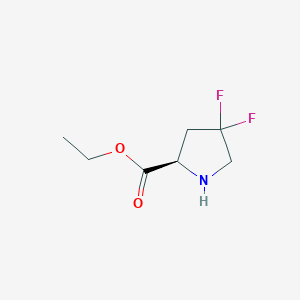

![molecular formula C11H13N3O4 B2671377 N-[(Acetylamino)(4-nitrophenyl)methyl]acetamide CAS No. 40891-07-4](/img/structure/B2671377.png)

N-[(Acetylamino)(4-nitrophenyl)methyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(Acetylamino)(4-nitrophenyl)methyl]acetamide” is a compound with the formula C8H8N2O3 and a molar mass of 180.163 . It is also known as 4’-nitroacetanilide, p-nitroacetanilide, acetanilide, and N-(4-nitrophenyl)acetamide .

Synthesis Analysis

The synthesis of this compound can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method reported involves stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .Molecular Structure Analysis

The molecular structure of this compound indicates the presence of a benzene core where the acetamide (-NH-CO-CH3) and nitro (NO2) group is in para position (1,4) .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound is also used as a reactant where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The compound has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has a specific density and enthalpy of phase transition . The compound is partially soluble in water, chloroform, and is soluble in ethanol .Wissenschaftliche Forschungsanwendungen

Vibrational, Electronic, NMR, Reactivity, and Structural Aspects

- Research Focus: A study focused on understanding various aspects of a similar compound, N-[acetylamino-(3-nitrophenyl)methyl]-acetamide (ANPMA), including its vibrational, electronic, NMR, reactivity, and structural properties. Theoretical calculations revealed insights into tautomerism, the effect of solvents on tautomeric equilibria, electronic transitions, nonlinear optical activity, and reactive sites for electrophilic and nucleophilic attacks (Sridevi, Selvam, Shanthi, & Velraj, 2012).

Antimalarial Activity

- Research Area: The synthesis of related compounds and their quantitative structure-activity relationships were examined, revealing insights into antimalarial potency against Plasmodium berghei in mice. The research also indicated excellent activity against resistant strains of parasites and potential for extended protection against infection (Werbel et al., 1986).

Synthesis for Polybenzimidazoles

- Application: The compound was utilized in synthesizing new AB-type monomers for polybenzimidazoles, demonstrating its potential in material science applications (Begunov & Valyaeva, 2015).

Solvatochromism and Dipole Moment Studies

- Research Focus: The compound was studied for its solvatochromism, exploring the effect of bifurcate hydrogen bond on the IR spectrum and dipole moment in solution. This study highlights its relevance in understanding molecular interactions in different solvents (Krivoruchka et al., 2004).

Cyclopalladation in Aniline Derivatives

- Application in Chemistry: This compound was part of a study on cyclopalladation in aniline derivatives, providing insights into the reaction mechanisms and the formation of complexes in metal-organic chemistry (Mossi, Klaus, & Rys, 1992).

Anticancer Activity

- Biomedical Research: New derivatives of the compound were synthesized and evaluated for their anticancer activity. This research contributes to the development of potential therapeutic agents in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Synthesis for Azo Disperse Dyes

- Industrial Application: A green synthesis method was developed for N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes, showcasing the compound's role in industrial chemistry (Zhang Qun-feng, 2008).

Zukünftige Richtungen

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of future research could be to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Eigenschaften

IUPAC Name |

N-[acetamido-(4-nitrophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-7(15)12-11(13-8(2)16)9-3-5-10(6-4-9)14(17)18/h3-6,11H,1-2H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYZPCLLQOPFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

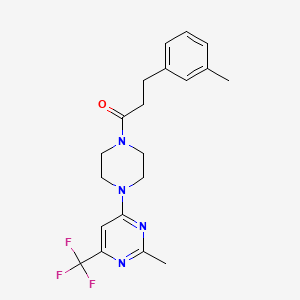

![Ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate](/img/structure/B2671295.png)

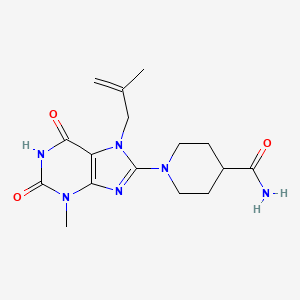

![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B2671297.png)

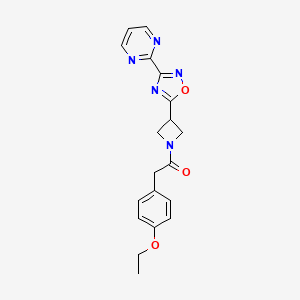

![N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide](/img/structure/B2671300.png)

![(7-methoxybenzofuran-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2671303.png)

![6-(Pyridin-3-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671313.png)